molecular formula C12H16O B14394247 6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne CAS No. 88092-40-4

6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne

Cat. No.: B14394247
CAS No.: 88092-40-4
M. Wt: 176.25 g/mol
InChI Key: FXNJCSATGOCTLZ-UHFFFAOYSA-N
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Description

6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne is an organic compound characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and a combination of double and triple bonds. This compound is part of the alkyne family, known for their carbon-carbon triple bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor with a methoxy-substituted alkyl halide under basic conditions. The reaction conditions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne and facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the triple bond to a double or single bond.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites.

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄, and other oxidizing agents.

    Reduction: Pd/C, hydrogen gas (H₂), and other reducing agents.

    Substitution: Alkyl halides, bases like NaH or KOtBu.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-methyleneocta-2,7-dien-4-one: Shares similar structural features but differs in functional groups.

    2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)-: Another structurally related compound with different stereochemistry and functional groups.

Uniqueness

6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne is unique due to its combination of methoxy, methyl, and alkyne groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

88092-40-4

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

6-methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne

InChI

InChI=1S/C12H16O/c1-9(2)7-8-11(5)12(13-6)10(3)4/h1,5H2,2-4,6H3

InChI Key

FXNJCSATGOCTLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=C)C#CC(=C)C)OC)C

Origin of Product

United States

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